molecular formula C15H18O4 B8358993 MFCD23099212

MFCD23099212

Cat. No.: B8358993
M. Wt: 262.30 g/mol
InChI Key: HWPZOAISWDSKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD23099212 is a useful research compound. Its molecular formula is C15H18O4 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

methyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]benzoate

InChI

InChI=1S/C15H18O4/c1-15(2,3)19-13(16)10-7-11-5-8-12(9-6-11)14(17)18-4/h5-10H,1-4H3

InChI Key

HWPZOAISWDSKJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of anhydrous i-Pr2NH (1.76 ml, 12.49 mmol) in anhydrous THF (30 ml) stirred at 0° C. under nitrogen, was slowly added a solution of n-BuLi (5.36 ml, 13.40 mmol, 2.5 M in hexane). After 30 min, LDA was cooled to −78° C. and t-butyl acetate (1.64 ml, 12.18 mmol) was added dropewise. After 30 min, a solution of methyl 4-formylbenzoate (1.00 g, 6.09 mmol) in anhydrous THF (10 ml) was slowly added. After 2 h, a solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.604 g, 9.14 mmol) in anhydrous THF (10 ml) was added. Then, the temperature was allowed to warm up to room temperature overnight. A suspension appeared. The reaction mixture was poured into a saturated aqueous solution of NH4Cl, and diluted with AcOEt. After separation, the organic layer was successively washed with H2O and brine, dried over MgSO4, filtered and concentrated. The crude product was purified by flash chromatography on silica gel (AcOEt/hexane:10/90→15/85) to give the title product VI (785 mg, 3.00 mmol, 49% yield) as a white solid. 1H NMR (300 MHz, CDCl3) δ(ppm): AB system (δA=8.04, δB=7.57, J=8.4 Hz, 4H), 7.60 (d, J=15.4 Hz, 1H), 6.46 (d, J=15.8 Hz, 1H), 3.93 (s, 3H), 1.54 (s, 9H). 13C NMR (75 MHz, CDCl3) δ(ppm): 166.72, 166.01, 142.31, 139.18, 131.33, 130.26, 127.99, 122.87, 81.11, 52.46, 28.40.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5.36 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.64 mL
Type
reactant
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
1.604 g
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
49%

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